Cas no 435342-01-1 ((4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine)

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine structure
435342-01-1 structure
Product name:(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine
CAS No:435342-01-1
MF:C17H22N2O
MW:270.36900
CID:928996
PubChem ID:3150634

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine Chemical and Physical Properties

Names and Identifiers

    • (4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine
    • (4-{1-[(FURAN-2-YLMETHYL)-AMINO]-BUT-3-ENYL}-PHENYL)-DIMETHYL-AMINE
    • 4-[1-(furan-2-ylmethylamino)but-3-enyl]-N,N-dimethylaniline
    • HMS1554J10
    • TimTec1_007248
    • 435342-01-1
    • 4-(1-((Furan-2-ylmethyl)amino)but-3-en-1-yl)-N,N-dimethylaniline
    • SB61513
    • A826314
    • N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine
    • 435342-00-0
    • AKOS000300402
    • DTXSID40389922
    • 4-(1-(furan-2-ylmethylamino)but-3-enyl)-N,N-dimethylaniline
    • (4-(1-[(furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine
    • AKOS016344280
    • (4-[1-[(furan-2-ylmethyl)-amino]-but-3-enyl]-phenyl)-dimethyl-amine
    • DB-017984
    • BAS 04444742
    • DTXSID501174312
    • Inchi: InChI=1S/C17H22N2O/c1-4-6-17(18-13-16-7-5-12-20-16)14-8-10-15(11-9-14)19(2)3/h4-5,7-12,17-18H,1,6,13H2,2-3H3
    • InChI Key: PFLIGGWMYMSVHX-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2

Computed Properties

  • Exact Mass: 270.17300
  • Monoisotopic Mass: 270.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.4Ų
  • XLogP3: 3.1

Experimental Properties

  • Boiling Point: 387.3°C at 760 mmHg
  • Flash Point: 188°C
  • PSA: 28.41000
  • LogP: 4.14350

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616287-1g
4-(1-((Furan-2-ylmethyl)amino)but-3-en-1-yl)-N,N-dimethylaniline
435342-01-1 98%
1g
¥5281.00 2024-05-13

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